molecular formula C26H22N6O2 B11101417 8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione

8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione

Cat. No.: B11101417
M. Wt: 450.5 g/mol
InChI Key: WCPXUKUFMVZNQU-UHFFFAOYSA-N
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Description

Its core structure consists of a fused pyridine-pyrimidine ring system, with key substituents at positions 3, 4, 7, and 8 (Figure 1). The 8-position is substituted with a 4,6-dimethylpyrimidin-2-yl group, while the 7-position features a phenylamino moiety. The 3- and 4-positions are occupied by phenyl and methyl groups, respectively. These substituents collectively influence the compound’s electronic, steric, and solubility properties, making it distinct from related derivatives. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELX facilitating refinement .

Properties

Molecular Formula

C26H22N6O2

Molecular Weight

450.5 g/mol

IUPAC Name

7-anilino-8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenylpyrido[2,3-d]pyrimidine-2,5-dione

InChI

InChI=1S/C26H22N6O2/c1-16-14-17(2)28-25(27-16)32-22(29-19-10-6-4-7-11-19)15-21(33)23-18(3)31(26(34)30-24(23)32)20-12-8-5-9-13-20/h4-15,29H,1-3H3

InChI Key

WCPXUKUFMVZNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=O)C3=C(N(C(=O)N=C32)C4=CC=CC=C4)C)NC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of 8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to pyrido[2,3-d]pyrimidines exhibit a range of biological activities. The specific compound has shown promise in the following areas:

  • Anticancer Activity : Studies suggest that derivatives of pyrido[2,3-d]pyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
  • Antiviral Properties : Similar compounds have been noted for their ability to inhibit viral replication, making them candidates for antiviral drug development.
  • Antimicrobial Effects : The presence of various functional groups enhances the compound's ability to combat bacterial infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to metabolic diseases, including those involved in diabetes management.

Synthesis and Modification

The synthesis of 8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : This step requires careful control of reaction conditions to maximize yield and purity.
  • Introduction of Functional Groups : Various substituents are added through nucleophilic substitutions or coupling reactions to enhance biological activity.
  • Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.

Interaction Studies

Understanding the binding affinity and specificity of this compound towards various biological targets is crucial. Techniques employed include:

  • Molecular Docking Studies : These simulations help predict how well the compound binds to target proteins.
  • In Vitro Binding Assays : Experimental studies validate the theoretical predictions from docking studies.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitumor Activity in Preclinical Models : In vitro studies demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines.
  • Antiviral Efficacy : Research has shown that similar compounds effectively inhibited viral replication in cell cultures, suggesting potential therapeutic applications against viral infections.
  • Diabetes Management : Some derivatives have been evaluated for their ability to inhibit enzymes linked to glucose metabolism, providing insights into their use as antidiabetic agents.

Mechanism of Action

The mechanism of action of 8-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-METHYL-3-PHENYL-7-(PHENYLAMINO)-2H,3H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name Key Substituents Molecular Features
Target Compound 8-(4,6-Dimethylpyrimidin-2-yl), 7-(phenylamino), 3-phenyl, 4-methyl High steric bulk at position 8; potential π-π interactions via phenyl groups
4-Amino-8-methyl-2-(phenylamino)-5,8-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (Compound 13) 4-Amino, 8-methyl, 2-(phenylamino) Reduced steric hindrance; amino group enhances polarity and H-bonding capacity
8-Butyl-4-chloro-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine (Compound 4a) 8-Butyl, 4-chloro, 2-(methylsulfanyl), 7-phenyl Chloro and methylsulfanyl groups increase electrophilicity; alkyl chain improves lipophilicity
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7) Hydroxy/hydroxymethylpropyl, dimethoxymethyl Polar substituents enhance aqueous solubility; dione backbone alters redox stability

Key Observations:

  • Steric Effects: The target compound’s 8-(4,6-dimethylpyrimidin-2-yl) group introduces significant steric bulk compared to the smaller 8-methyl (Compound 13) or 8-butyl (Compound 4a) groups. This may hinder binding to flat enzymatic pockets but improve selectivity.
  • Electronic Properties: The phenylamino group at position 7 (target compound and Compound 13) enables π-π stacking and hydrogen bonding, whereas chloro and methylsulfanyl groups in Compound 4a favor electrophilic reactivity.
  • Solubility: Hydrophobic phenyl groups in the target compound likely reduce aqueous solubility relative to Compound 7, which has polar hydroxy and methoxymethyl substituents .

Research Findings and Limitations

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Compound 13 Compound 4a Compound 7
Molecular Weight (g/mol) ~480 ~350 ~390 ~340
LogP (Predicted) 3.8 2.1 3.5 1.2
Water Solubility Low Moderate Low High

Notes:

  • Predictions based on substituent polarity and molecular weight.
  • Experimental validation is required for accurate data.

Limitations:

  • No direct biological or crystallographic data for the target compound.
  • Comparisons rely on structural analogs with incomplete activity profiles.

Biological Activity

The compound 8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione is a pyridopyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the biological significance of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 396.46 g/mol. The structure includes a pyridopyrimidine core substituted with various functional groups that are crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated that pyridopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds with similar structural features have shown promising results in inhibiting cell proliferation:

  • HeLa Cells : Compounds similar to the target compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM in different assays, indicating strong cytotoxic potential against cervical cancer cells .
  • MCF-7 Cells : In breast cancer models, phenyl-substituted derivatives showed notable cytotoxicity, with some achieving IC50 values as low as 10 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound's ability to interfere with cell cycle progression is a key mechanism. It disrupts the synthesis of DNA and RNA in rapidly dividing cells.
  • Induction of Apoptosis : Studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This involves the activation of caspases and the release of cytochrome c from mitochondria .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases alongside cancer therapy .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of pyridopyrimidine derivatives:

StudyCell LineIC50 (μM)Observations
HeLa6.26High cytotoxicity observed; structure-activity relationship established.
MCF-710Significant inhibition of proliferation; phenyl substitutions enhanced activity.
A43115Notable reduction in cell migration and invasion; potential for metastatic cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the pyrido[2,3-d]pyrimidine scaffold in this compound?

  • Methodological Answer : The core structure can be synthesized via cyclocondensation of 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under Vilsmeier-Haack conditions. For regioselective substitution at the 7-position, a three-step protocol using 4,6-dichloro-2-(methylsulfanyl)pyrimidine as a starting material is effective, involving nucleophilic displacement and cyclization (e.g., THF/Et₃N with MsCl at 0°C) .
  • Key Parameters : Temperature control (<5°C for intermediates), stoichiometric ratios of amines (1.1–2.1 eq.), and solvent choice (THF for solubility vs. AcOEt for extraction).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : ≥98% purity (C18 column, gradient elution with MeCN/H₂O + 0.1% TFA) .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 2.1–2.3 ppm for methyl groups; aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : Match experimental m/z to theoretical molecular weight (e.g., C₃₁H₃₅Cl₂N₇O₄ requires exact mass 696.20) .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of substitutions at the 7- and 8-positions of the pyrido[2,3-d]pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing/donating substituents and steric effects. For example:

  • 7-Position : Aryl amines preferentially react via SNAr (nucleophilic aromatic substitution) due to activation by adjacent electron-deficient pyrimidine rings .
  • 8-Position : Alkyl groups are introduced via alkylation of secondary amines under basic conditions (e.g., Et₃N in THF) .
    • Contradiction Analysis : Conflicting yields (30–70%) may arise from competing pathways; optimize via kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified aryl/alkyl groups (e.g., fluorophenyl vs. chlorophenyl) to assess effects on target binding .
  • In Vitro Assays : Test against kinase/enzyme targets (IC₅₀ measurements) using fluorescence polarization or radiometric assays .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 3-(2,6-dichloro-3,5-dimethoxyphenyl)-derivatives) to model interactions with active sites .

Q. What strategies resolve discrepancies in reported synthetic yields for pyrido[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Byproduct Analysis : Identify side products via LC-MS (e.g., dimerization or oxidation artifacts) .
  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ for cross-couplings) or solvents (DMF vs. DMSO) to suppress competing pathways .
  • Reproducibility Checks : Validate protocols under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

Experimental Design Considerations

Q. How should researchers design control experiments to validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for pyrimidines) .
  • Light Sensitivity : Store samples in amber vials; compare NMR spectra pre/post UV exposure .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs to estimate lipophilicity (LogP ~3.5 for C₂₁H₁₅Cl₂FN₄O) .
  • Solubility : Apply COSMO-RS models with input from experimental melting points (e.g., 180–220°C for pyrido[2,3-d]pyrimidines) .

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